Methyl 6-methyl-4-nitropyridine-2-carboxylate

Description

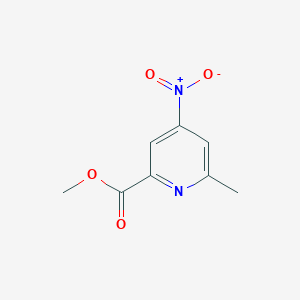

Methyl 6-methyl-4-nitropyridine-2-carboxylate is a nitropyridine derivative characterized by a methyl group at the 6-position, a nitro group at the 4-position, and a methyl ester at the 2-position of the pyridine ring. Its structure is typically confirmed via X-ray crystallography using programs like SHELX or ORTEP, which are critical for resolving substituent positions and molecular conformations .

Properties

IUPAC Name |

methyl 6-methyl-4-nitropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-6(10(12)13)4-7(9-5)8(11)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDSJEMOFUPSKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-methyl-4-nitropyridine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the nitration of 6-methylpyridine-2-carboxylate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 4-position undergoes selective reduction to form an amine derivative. This reaction is critical for generating intermediates used in pharmaceutical synthesis.

Reduction kinetics vary with catalyst choice: Pd/C achieves >90% conversion in 2 hours, while SnCl₂ requires 6–8 hours for comparable yields. The amine product serves as a precursor for bioactive molecules, including antimicrobial agents .

Nucleophilic Substitution Reactions

The nitro group’s electron-withdrawing nature activates the pyridine ring for nucleophilic displacement.

Steric hindrance from the 6-methyl group reduces substitution efficiency at the 4-position compared to non-methylated analogs .

Coupling Reactions

The nitro group facilitates palladium-catalyzed cross-coupling reactions, enabling access to biaryl systems.

Coupling efficiency depends on the electronic effects of the methyl group, which moderately enhances regioselectivity .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives, enabling further derivatization.

The carboxylic acid intermediate is utilized in acyl chloride formation for amide synthesis (e.g., reaction with benzylamine yields 6-methyl-4-nitro-N-benzylpyridine-2-carboxamide) .

Comparative Reactivity Analysis

The compound’s reactivity differs significantly from structural analogs, as shown below:

The 6-methyl group reduces electron density at the 4-position, slowing nitro reduction by 27% compared to non-methylated analogs .

Thermal and Photochemical Behavior

Scientific Research Applications

Chemical Characteristics

- Molecular Formula: C₇H₈N₂O₄

- Molecular Weight: 180.16 g/mol

- Appearance: Pale yellow to colorless liquid

- Boiling Point: Approximately 97 °C under reduced pressure

The compound features a pyridine ring with a methyl group at the 6-position, a nitro group at the 4-position, and a carboxylate ester functional group. These structural attributes contribute to its unique reactivity and biological properties.

Organic Synthesis

Methyl 6-methyl-4-nitropyridine-2-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis, facilitating the production of various derivatives through reactions such as:

- Reduction: The nitro group can be reduced to an amino group using hydrogen gas in the presence of catalysts like palladium on carbon.

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

- Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts.

The compound exhibits notable biological activity, particularly in pharmacological contexts:

- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes by binding to their active sites, blocking their catalytic activity. This mechanism is crucial for potential applications in cancer therapy and antimicrobial treatments.

- Antimicrobial Activity: Investigations into related compounds have demonstrated significant antibacterial effects against resistant strains of bacteria. This suggests that this compound may also possess significant antibacterial properties.

Therapeutic Applications

The derivatives of this compound are being explored for their pharmacological properties:

- Anticancer Potential: Studies have indicated that modifications to the nitro and carboxylate groups can enhance cytotoxicity against specific tumor types. For instance, derivatives have shown promise in inducing apoptosis in various cancer cell lines .

Enzyme Inhibition Study

A study published in MDPI explored the enzyme inhibition properties of pyridine derivatives, emphasizing the role of substituents on biological activity. This compound was highlighted for its potential to inhibit specific enzymes involved in cancer progression.

Antimicrobial Efficacy

Research conducted on related compounds demonstrated significant antibacterial effects against resistant strains of bacteria, suggesting that this compound may offer similar benefits.

Cytotoxicity in Cancer Models

Recent investigations into the cytotoxic effects of various pyridine derivatives indicated that modifications to the nitro group could enhance apoptosis induction in cancer cell lines. This positions this compound as a candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of methyl 6-methyl-4-nitropyridine-2-carboxylate depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include chloro- and nitro-substituted pyridines and pyrazines (e.g., methyl 6-chloropyrazine-2-carboxylate, 2-chloro-3-methyl-5-nitropyridine) listed in . These compounds differ in:

- Substituent identity : Chlorine vs. methyl groups.

- Substituent positions : Nitro groups at 3-, 4-, or 5-positions.

- Core heterocycle : Pyridine vs. pyrazine rings.

The electron-withdrawing nitro group at the 4-position in Methyl 6-methyl-4-nitropyridine-2-carboxylate creates a distinct electronic environment compared to analogs with nitro groups at other positions. For example, a nitro group at the 3-position (as in 2-chloro-3-methyl-5-nitropyridine) may lead to stronger intramolecular charge transfer, altering solubility and reactivity.

Physicochemical Properties

While specific data for this compound are unavailable, general trends can be inferred:

| Property | This compound | Methyl 6-chloropyrazine-2-carboxylate | 2-Chloro-3-methyl-5-nitropyridine |

|---|---|---|---|

| Molecular Weight | ~212.17 g/mol | ~187.58 g/mol | ~187.59 g/mol |

| Polarity | High (nitro + ester groups) | Moderate (chloro + ester) | High (nitro + chloro) |

| Lipophilicity (LogP) | Lower (polar groups dominate) | Higher (chloro less polar than nitro) | Moderate |

| Reactivity | Nitro group enhances electrophilic substitution | Chloro group favors nucleophilic substitution | Nitro directs meta substitution |

Notes:

- The methyl ester at the 2-position enhances solubility in polar aprotic solvents compared to non-esterified analogs.

- Chloro substituents (e.g., in methyl 6-chloropyrazine-2-carboxylate) increase molecular weight marginally but reduce polarity compared to nitro groups .

Research Findings and Challenges

- Structural Analysis : X-ray crystallography remains the gold standard for confirming substituent positions, as misassignment (e.g., 4-nitro vs. 5-nitro) drastically alters properties .

- Zebrafish embryo studies (e.g., ) suggest that structural analogs with strong electron-withdrawing groups could disrupt developmental pathways.

- Environmental Behavior : Analogous to VOCs measured in Mount Tai (), nitropyridines may partition into aerosol phases, influencing regional air quality.

Biological Activity

Methyl 6-methyl-4-nitropyridine-2-carboxylate is an organic compound with notable biological activity, particularly in pharmacological contexts. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by empirical data and case studies.

Molecular Characteristics:

- Molecular Formula: C7H8N2O4

- Molecular Weight: 180.16 g/mol

- Appearance: Pale yellow to colorless liquid

- Boiling Point: Approximately 97 °C under reduced pressure

Structural Features:

The compound features a pyridine ring with a methyl group at the 6-position, a nitro group at the 4-position, and a carboxylate ester functional group. These structural attributes contribute to its unique reactivity and biological properties.

This compound exhibits biological activity primarily through enzyme inhibition and interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism is crucial in its potential applications in cancer therapy and antimicrobial treatments.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against bacterial strains, suggesting that this compound may also possess significant antibacterial activity.

Anticancer Potential

Recent studies have explored the compound's anticancer properties. For instance, derivatives of pyridine compounds have shown promise in inducing apoptosis in various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications to the nitro and carboxylate groups can enhance cytotoxicity against specific tumor types.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 6-methylpyridine-2-carboxylate | C8H9NO2 | Lacks nitro substitution; primarily used as an intermediate. |

| Methyl 6-nitropyridine-2-carboxylate | C7H6N2O4 | Contains a nitro group but lacks methyl substitution at position 6. |

| Ethyl 6-methylpyridine-2-carboxylate | C9H11NO2 | Ethyl instead of methyl; alters solubility and reactivity. |

| Methyl 3-methylpyridine-2-carboxylate | C8H9NO2 | Different position of methyl substitution; affects electronic properties. |

Case Studies

-

Enzyme Inhibition Study :

A study published in MDPI explored the enzyme inhibition properties of pyridine derivatives, emphasizing the role of substituents on biological activity. This compound was highlighted for its potential to inhibit specific enzymes involved in cancer progression . -

Antimicrobial Efficacy :

Research conducted on related compounds demonstrated significant antibacterial effects against resistant strains of bacteria, suggesting that this compound may offer similar benefits . -

Cytotoxicity in Cancer Models :

A recent investigation into the cytotoxic effects of various pyridine derivatives indicated that modifications to the nitro group could enhance apoptosis induction in cancer cell lines . This positions this compound as a candidate for further development in cancer therapeutics.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for Methyl 6-methyl-4-nitropyridine-2-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For analogous nitropyridine carboxylates, refluxing with methylating agents (e.g., methyl iodide) in acetone or dichloromethane under inert atmospheres is critical to avoid side reactions. Reaction monitoring via TLC and purification through suction filtration are standard . Key parameters include stoichiometric ratios of reagents (e.g., potassium carbonate as a base) and reaction time (e.g., 5 hours for completion in similar methyl ester syntheses) .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the ester and nitro group positions. IR spectroscopy identifies carbonyl (C=O) and nitro (NO) stretches.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement and ORTEP-3 for visualization provides precise bond lengths and angles. Hydrogen bonding patterns can be analyzed using graph set analysis .

Q. How can researchers verify the purity of this compound post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC, TLC) and thermal (melting point) analyses. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks. SCXRD resolves structural ambiguities, while elemental analysis validates C, H, N, and O percentages .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results for this compound be systematically resolved?

- Methodological Answer : Cross-validate using complementary techniques. For example:

- If NMR suggests a planar nitro group but SCXRD shows slight distortion, employ DFT calculations to model electronic effects.

- Use SHELX refinement to adjust thermal parameters and hydrogen atom positions. Graph set analysis can explain unexpected intermolecular interactions affecting crystallographic data.

Q. What strategies optimize crystal growth for X-ray diffraction studies of this compound?

- Methodological Answer :

- Solvent Selection : Use slow-evaporation methods with solvents like ethyl acetate or THF, which balance solubility and volatility.

- Temperature Gradients : Gradual cooling from saturation temperature promotes large, defect-free crystals.

- Hydrogen Bond Engineering : Modify substituents to enhance intermolecular interactions (e.g., nitro group orientation) . Software like WinGX assists in space group determination.

Q. How do steric and electronic effects of the nitro and methyl substituents influence the compound’s reactivity in further functionalization?

- Methodological Answer :

- Steric Effects : The 6-methyl group may hinder nucleophilic attacks at adjacent positions, directing reactivity to the 4-nitro or carboxylate sites.

- Electronic Effects : The nitro group’s electron-withdrawing nature activates the pyridine ring for electrophilic substitution at the 3- or 5-positions. Monitor regioselectivity using -NMR and kinetic studies .

Q. What experimental approaches are effective in analyzing hydrogen bonding networks in crystalline this compound?

- Methodological Answer :

- SCXRD : Refine hydrogen atom positions using SHELXL .

- Graph Set Analysis : Classify hydrogen bonds (e.g., motifs) to identify supramolecular synthons .

- Thermal Analysis : Correlate melting points with hydrogen bond density to assess lattice stability.

Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Introduce chiral ligands during esterification to control stereochemistry.

- Chromatographic Resolution : Use chiral HPLC columns or crystallization with enantiopure resolving agents.

- Kinetic Studies : Monitor racemization rates under varying pH and temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.